(5-Methoxythiophen-2-yl)boronic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-methoxythiophene with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBpin) in dry tetrahydrofuran (THF) under argon. The resulting pinacol ester is a versatile intermediate in organic chemistry .
Molecular Structure Analysis
The molecular structure of (5-Methoxythiophen-2-yl)boronic acid consists of a boronic acid group attached to a 5-methoxythiophene ring. The boronic acid functionality allows for diverse reactivity and applications .
Chemical Reactions Analysis
This compound participates in Suzuki–Miyaura coupling reactions, where it serves as a boron reagent. It can be used for the synthesis of serine protease inhibitors, particularly for treating viral infections, such as hepatitis C virus (HCV) .
Scientific Research Applications
Applications in Photoredox Catalysis
(5-Methoxythiophen-2-yl)boronic acid has been utilized in the synthesis of push-pull molecules with potential applications in photoredox catalysis. The push-pull molecules demonstrated notable thermal stability and fundamental photoredox properties. These molecules were tested as photoredox catalysts in cross-dehydrogenative coupling reactions, showcasing their potential in photoredox catalysis applications (Hloukov & Bure, 2017).
Chemical Properties and Reactions
The compound has been involved in the formation of tetraarylpentaborates, a reaction resulting from its interaction with aryloxorhodium complexes. This reaction highlights its reactivity and potential in forming complex borate structures (Nishihara, Nara, & Osakada, 2002).
Role in Polymer Synthesis
This compound has been employed in the synthesis of hyperbranched polythiophene, a polymer with nearly 100% degree of branching. The polymer, characterized by 1H and 13C NMR spectroscopies, showed a nearly defect-free structure, indicating the compound's utility in the precise synthesis of advanced polymeric materials (Segawa, Higashihara, & Ueda, 2013).
Catalysis Applications
The compound's derivatives have been studied for their catalytic properties, particularly in boronic acid catalysis (BAC). BAC employs the reversible covalent bonds formed by boronic acids with hydroxy groups, enabling various organic reactions under mild conditions. This highlights the potential of this compound in catalyzing reactions with high atom-economy, bypassing the need for stoichiometric activation of hydroxy groups (Hall, 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(5-methoxythiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODNCJSCAOATOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610814 | |
Record name | (5-Methoxythiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-21-8 | |
Record name | B-(5-Methoxy-2-thienyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162607-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Methoxythiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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